2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .
Molecular Structure Analysis
The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The unique chemical structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine makes it a valuable reagent in the identification and quantification of proteins, especially in the development of new assays that can detect post-translational modifications .
Catalytic Ligand in Organic Synthesis
Acting as a catalytic ligand, this compound facilitates regioselective preparation of complex organic molecules. One notable application is in the aerobic oxidative coupling of xylene to produce tetramethylbiphenyls, which are important intermediates in the synthesis of various polymers and chemicals .
Amination Reactions
The compound serves as a reactant in amination reactions, which are crucial for introducing amino groups into organic substrates. This is particularly significant in the synthesis of aminopyridines, compounds that have a wide range of applications in pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
737000-87-2 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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